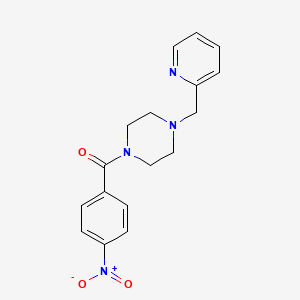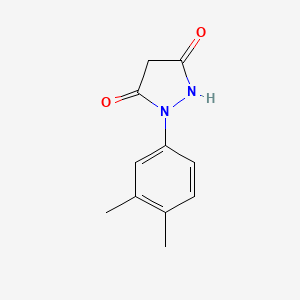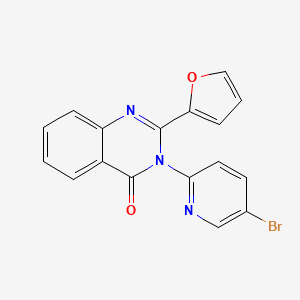![molecular formula C14H16N2O4S2 B5514845 4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide](/img/structure/B5514845.png)
4-{[(benzylsulfonyl)amino]methyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Molecular Structure Analysis
The synthesis of structurally related sulfonamide derivatives often involves the interaction of specific sulfonamide precursors with reactive agents to introduce desired functional groups, as seen in the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides through the reaction of N-(dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been structurally characterized by X-ray crystallography, revealing their molecular organization as crystals and the presence of hydrogen bonds contributing to their structure stability (Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives can be influenced by the presence of electron-attracting groups, as demonstrated in the rearrangement reaction of N-acetoacetyl-p-methylsulfonylbenzenesulfonamide with alkali to form p-methylsulfonylphenylacetic acid (Dohmori, 1964). This highlights the compound's susceptibility to hydrolysis and rearrangement under certain conditions.
Physical Properties Analysis
Physical properties such as crystal structure, hydrogen bonding patterns, and molecular geometry significantly influence the physical stability and solubility of sulfonamide compounds. Detailed crystallographic analysis provides insights into the arrangement and interaction within the crystal lattice, essential for understanding the compound's physical behavior (Siddiqui et al., 2008).
Chemical Properties Analysis
The chemical behavior of sulfonamide derivatives, including their reactivity and interaction with other molecules, is a crucial aspect of their comprehensive analysis. Docking studies and kinetic investigations, such as those performed on tetrazole derivatives of sulfonamides, provide valuable information on their potential biological activities and chemical stability (Al-Hourani et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Studies have described the synthesis and structural characterization of sulfonamide compounds, highlighting their molecular-electronic structure and kinetic investigations. For instance, the synthesis and X-ray crystallographic analysis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been conducted to understand their molecular framework and potential applications in material science or pharmacology (Rublova et al., 2017).
Pharmacological Applications
Research has also explored the potential pharmacological applications of sulfonamide derivatives. For example, sulfonamides have been investigated for their inhibitory action against Porphyromonas gingivalis γ-carbonic anhydrase, suggesting their use in understanding the physiological role of bacterial carbonic anhydrases in the pathogenesis of infectious diseases (Ceruso et al., 2014).
Material Science Applications
In material science, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials exhibit photochromic properties useful for applications in smart materials and photonics (Ortyl et al., 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(benzylsulfonylamino)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c15-22(19,20)14-8-6-12(7-9-14)10-16-21(17,18)11-13-4-2-1-3-5-13/h1-9,16H,10-11H2,(H2,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFPMQSLRBZHJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Benzylsulfonyl)amino]methyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

![4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
![N'-(2-nitrobenzylidene)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5514826.png)

![1-[(benzoylamino)methyl]-2-naphthyl 2,4-dichlorobenzoate](/img/structure/B5514837.png)
![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)
![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)
![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)
